N-(4-Methyloxolan-2-yl)acetamide
Description
N-(4-Methyloxolan-2-yl)acetamide is an acetamide derivative featuring a 4-methyl-substituted oxolan (tetrahydrofuran, THF) ring. The compound consists of a five-membered oxolan ring with a methyl group at the 4-position and an acetamide (-NHCOCH₃) moiety attached to the 2-position.
Properties
CAS No. |
96563-53-0 |
|---|---|
Molecular Formula |
C7H13NO2 |
Molecular Weight |
143.18 g/mol |
IUPAC Name |
N-(4-methyloxolan-2-yl)acetamide |
InChI |
InChI=1S/C7H13NO2/c1-5-3-7(10-4-5)8-6(2)9/h5,7H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
OMWPTWUHTLKJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(OC1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methyltetrahydrofuran-2-yl)acetamide typically involves the reaction of 4-methyltetrahydrofuran with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of N-(4-Methyltetrahydrofuran-2-yl)acetamide may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions: N-(4-Methyltetrahydrofuran-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: N-(4-Methyltetrahydrofuran-2-yl)acetamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can also be used as a model compound to investigate the behavior of similar molecules in biological systems.
Medicine: N-(4-Methyltetrahydrofuran-2-yl)acetamide has potential applications in drug discovery and development. It can be used as a lead compound to design new drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and resins to enhance their properties.
Mechanism of Action
The mechanism of action of N-(4-Methyltetrahydrofuran-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. It can also interact with receptors on cell surfaces, triggering signaling pathways that lead to various cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between N-(4-Methyloxolan-2-yl)acetamide and related acetamide derivatives:
Structural and Functional Analysis
- Heterocyclic Core: The oxolan ring in the target compound provides conformational flexibility compared to rigid aromatic systems (e.g., benzothiazole or nitrophenyl ). This flexibility may influence pharmacokinetic properties like membrane permeability. Thiazolidinone and thiadiazole derivatives incorporate sulfur and nitrogen, enabling diverse interactions (e.g., hydrogen bonding, metal chelation).
- Substituent Effects: Electron-withdrawing groups (e.g., NO₂ , CF₃ ) increase polarity and stability but reduce lipophilicity. Mercapto (-SH) groups in thiadiazole derivatives offer redox activity or nucleophilic reactivity.
- Synthetic Relevance: Many analogs are synthesized via acetylation of amines or nucleophilic substitution (e.g., thiazolidinone formation with mercaptoacetic acid ). Similar methods may apply to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
